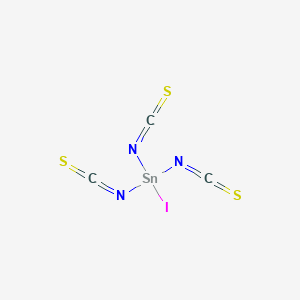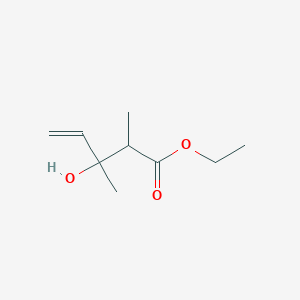
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a hydroxyl group, two methyl groups, and a double bond in the pent-4-enoate chain. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2,3-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions. The enolate ion of 3-hydroxy-2,3-dimethylpent-4-enoic acid can be generated using a strong base such as sodium ethoxide in ethanol. This enolate ion can then react with ethyl iodide to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in a packed bed reactor with a solid acid catalyst, allowing for continuous production and easy separation of the product.
化学反应分析
Types of Reactions
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pent-4-enoate chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-oxo-2,3-dimethylpent-4-enoate.
Reduction: Ethyl 3-hydroxy-2,3-dimethylpentanoate.
Substitution: 3-hydroxy-2,3-dimethylpent-4-enamide.
科学研究应用
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and hydroxyl groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of ethyl 3-hydroxy-2,3-dimethylpent-4-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. These interactions can affect the compound’s reactivity and its role in biochemical pathways.
相似化合物的比较
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate can be compared with other similar compounds such as:
Ethyl 3,3-dimethylpent-4-enoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 3-ethyl-3-hydroxy-2,2-dimethylpent-4-enoate: Contains an additional ethyl group, leading to differences in steric hindrance and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
90715-72-3 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-2,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-9(4,11)7(3)8(10)12-6-2/h5,7,11H,1,6H2,2-4H3 |
InChI 键 |
SKBUKZDMQCFOJY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)C(C)(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


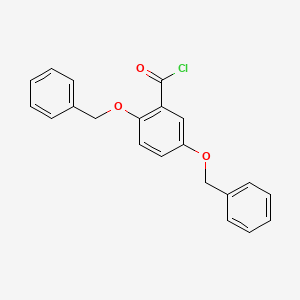
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
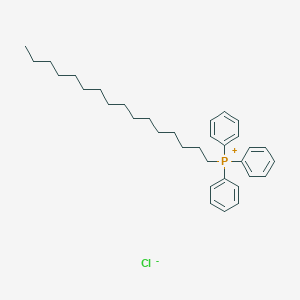
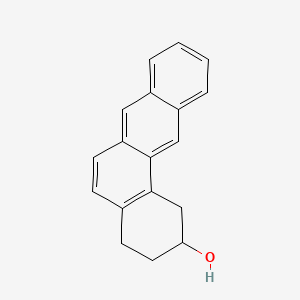
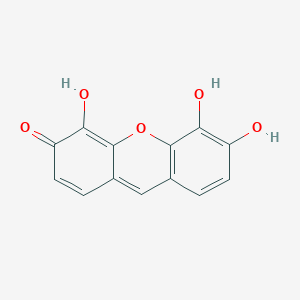
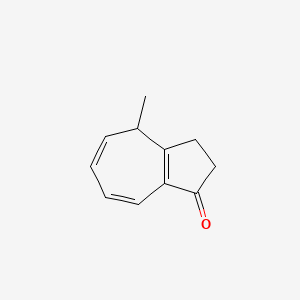
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
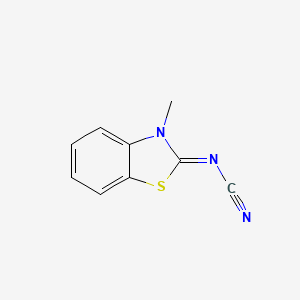
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

